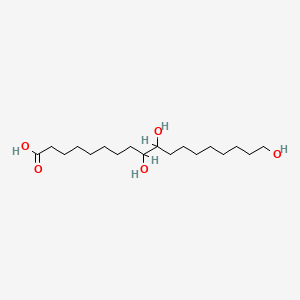
Phloionolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phloionolic acid, also known as phloionolate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, this compound can be found in fruits, green vegetables, and pomes. This makes this compound a potential biomarker for the consumption of these food products.
9,10,18-trihydroxyoctadecanoic acid is an omega-hydroxy fatty acid that is 18-hydroxyoctadecanoic acid carrying two additional hydroxy substituents at positions 9 and 10. It has a role as a plant metabolite. It is an omega-hydroxy fatty acid, a triol and a hydroxyoctadecanoic acid.
Applications De Recherche Scientifique
Health and Therapeutic Applications
Phloionolic acid exhibits several health-promoting properties, primarily attributed to its antioxidant and anti-inflammatory activities. These properties are critical in addressing various diseases, including cancer, diabetes, and cardiovascular disorders.
Antioxidant Properties
Research indicates that this compound acts as an effective free radical scavenger. Its antioxidant activity helps mitigate oxidative stress, which is linked to numerous chronic diseases. A study demonstrated that this compound reduced DNA damage induced by hydrogen peroxide in human lymphocytes, showcasing its potential as a protective agent against oxidative damage .
Anticancer Activity
This compound has shown promise in cancer therapy through its ability to inhibit tumor growth and metastasis. In vivo studies have indicated that it significantly reduces tumor size in xenografted models by modulating the expression of oncogenes and enhancing cellular antioxidant levels . The compound's efficacy is further enhanced when used in conjunction with nanocarrier systems for targeted drug delivery in cancer treatment .
Anti-diabetic Effects
This compound may also play a role in managing diabetes by modulating glucose metabolism. Its ability to enhance insulin sensitivity and reduce blood glucose levels has been documented in several studies, indicating its potential as a therapeutic agent for diabetes management .
Industrial Applications
The unique properties of this compound extend beyond health applications into various industrial sectors.
Pharmaceutical Industry
This compound is utilized as a starting material for synthesizing other valuable compounds, such as ambrettolide, a fragrance component. The synthesis process involves multiple steps but yields high-quality products suitable for commercial use .
Food Industry
In the food sector, this compound is recognized for its antioxidant properties, which can enhance the shelf life and stability of food products. Its incorporation into food formulations can help prevent oxidative rancidity and improve overall product quality .
Cosmetic Industry
The compound's antioxidant and anti-inflammatory properties make it an attractive ingredient in cosmetic formulations aimed at skin health. It can be used to develop anti-aging products due to its ability to neutralize free radicals and promote skin regeneration .
Case Studies
Propriétés
Numéro CAS |
496-86-6 |
|---|---|
Formule moléculaire |
C18H36O5 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
9,10,18-trihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O5/c19-15-11-7-2-1-4-8-12-16(20)17(21)13-9-5-3-6-10-14-18(22)23/h16-17,19-21H,1-15H2,(H,22,23) |
Clé InChI |
OISFHODBOQNZAG-UHFFFAOYSA-N |
SMILES |
C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O |
SMILES canonique |
C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O |
melting_point |
104-105°C |
Key on ui other cas no. |
17705-68-9 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















